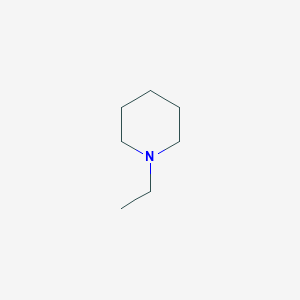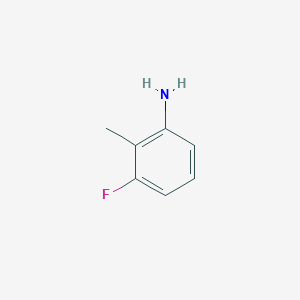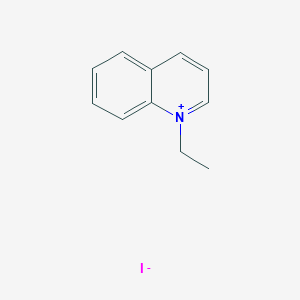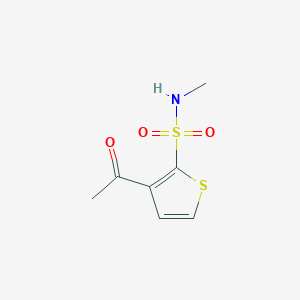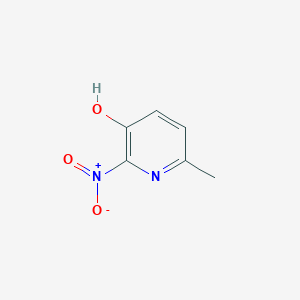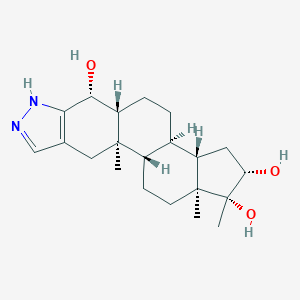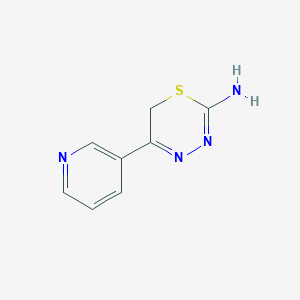
Tradecamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRADECAMIDE, also known as 13-Hydroxy-N,N-dimethyltridecanamide, is an organic compound with the molecular formula C15H31NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: TRADECAMIDE can be synthesized through several methods:
From Carboxylic Acids: The reaction of carboxylic acid derivatives such as acid chlorides, acid azides, acid anhydrides, and esters with amines can produce amides.
From Nitriles: Hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide is another method to prepare amides.
Industrial Production Methods: Industrial production of this compound often involves the direct amidation of aliphatic and aromatic carboxylic acids with amines and anilines using reagents like tetramethyl orthosilicate (TMOS). This method yields pure amide products without the need for further purification .
Chemical Reactions Analysis
Types of Reactions: TRADECAMIDE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
TRADECAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: this compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of TRADECAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound primarily targets enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
TRADECAMIDE can be compared with other similar compounds, such as:
13-Hydroxy-N,N-dimethyltridecanamide: Similar in structure but may differ in specific functional groups or substituents.
N,N-Dimethyltridecanamide: Lacks the hydroxy group present in this compound, leading to different chemical properties and reactivity.
Uniqueness: this compound’s unique combination of functional groups, including the hydroxy and dimethylamide groups, distinguishes it from other amides
Properties
CAS No. |
132787-19-0 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
13-hydroxy-N,N-dimethyltridecanamide |
InChI |
InChI=1S/C15H31NO2/c1-16(2)15(18)13-11-9-7-5-3-4-6-8-10-12-14-17/h17H,3-14H2,1-2H3 |
InChI Key |
YWPSCECSGOKQRM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCCCCCCCCCCCO |
Canonical SMILES |
CN(C)C(=O)CCCCCCCCCCCCO |
Key on ui other cas no. |
132787-19-0 |
Synonyms |
Tradecamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


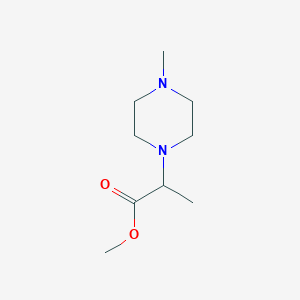


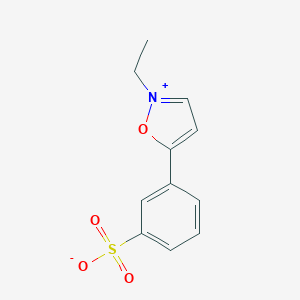
![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)
